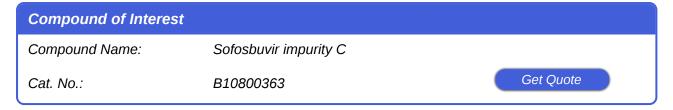


Unraveling the Degradation Pathway of Sofosbuvir Impurity C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation mechanism of **Sofosbuvir impurity C**, a critical aspect in the pharmaceutical development and quality control of the hepatitis C drug, Sofosbuvir. While direct degradation studies on **Sofosbuvir impurity C** are not extensively available in public literature, its structural similarity to the active pharmaceutical ingredient (API), Sofosbuvir, allows for a scientifically grounded inference of its degradation pathways. This guide summarizes the known degradation behavior of Sofosbuvir under various stress conditions and extrapolates these findings to elucidate the probable degradation mechanisms of Impurity C.

Chemical Structure of Sofosbuvir Impurity C

Sofosbuvir impurity C is a diastereomer of Sofosbuvir, with the chemical name (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]. The key structural components susceptible to degradation include the phosphoramidate linkage, the carboxyl ester of the alanine moiety, and the glycosidic bond.

Forced Degradation of Sofosbuvir: A Proxy for Impurity C



Forced degradation studies on Sofosbuvir have demonstrated its susceptibility to hydrolysis under acidic and basic conditions, as well as to oxidative stress[2][3][4]. The drug is relatively stable under neutral, thermal, and photolytic conditions[2][3]. Given the identical functional groups, it is anticipated that **Sofosbuvir impurity C** will exhibit a similar degradation profile.

Quantitative Data from Sofosbuvir Forced Degradation Studies

The following table summarizes the quantitative data obtained from forced degradation studies performed on Sofosbuvir. This data provides a baseline for understanding the potential lability of **Sofosbuvir Impurity C** under similar stress conditions.

| Stress Condition | Reagent/Pa rameters | Duration | Temperatur e | Degradatio n (%) | Reference |
|---------------------------|-----------------------------------|----------|---------------------|---------------------|-----------|
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | [2][3] |
| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | [2][3] |
| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97% | [2] |
| Oxidative Degradation | 3% H ₂ O ₂ | 7 days | Room Temperature | 19.02% | [2][3] |
| Oxidative Degradation | 30% H ₂ O ₂ | 2 days | 80°C | 0.79% | [2] |
| Thermal Degradation | - | 21 days | 50°C | No degradation | [2][3] |
| Photolytic Degradation | Sunlight/UV light | 21 days | Ambient | No degradation | [2][3] |



Experimental Protocols for Forced Degradation Studies

The methodologies outlined below are standard protocols employed in the forced degradation studies of Sofosbuvir and are directly applicable for investigating the stability of **Sofosbuvir Impurity C**.

Acid Hydrolysis[2][3]

- Preparation: Accurately weigh and dissolve Sofosbuvir (or Impurity C) in a suitable solvent (e.g., methanol) to prepare a stock solution.
- Stress Condition: Transfer an aliquot of the stock solution into a flask containing 0.1 N hydrochloric acid.
- Incubation: Reflux the solution at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 6 hours).
- Neutralization and Analysis: After cooling, neutralize the solution with a suitable base (e.g., 0.1 N NaOH). Dilute the sample with the mobile phase to a known concentration and analyze by a stability-indicating HPLC method.

Alkaline Hydrolysis[2][3]

- Preparation: Prepare a stock solution of the compound as described for acid hydrolysis.
- Stress Condition: Transfer an aliquot of the stock solution into a flask containing 0.1 N sodium hydroxide.
- Incubation: Reflux the solution at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 10 hours).
- Neutralization and Analysis: After cooling, neutralize the solution with a suitable acid (e.g., 0.1 N HCl). Dilute the sample with the mobile phase and analyze by HPLC.

Oxidative Degradation[2][3]

• Preparation: Prepare a stock solution of the compound.



- Stress Condition: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).
- Incubation: Keep the solution at a specified temperature (e.g., room temperature or 80°C) for a defined period (e.g., 7 days or 2 days).
- Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

Thermal Degradation[2][3]

- Preparation: Place the solid compound in a thermostatically controlled oven.
- Incubation: Expose the sample to a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).
- Analysis: Dissolve a known amount of the stressed solid in a suitable solvent, dilute to a specific concentration, and analyze by HPLC.

Photolytic Degradation[2][3]

- Preparation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) or sunlight.
- Incubation: The exposure should be for a defined duration (e.g., 21 days).
- Analysis: Prepare a solution of the stressed sample and analyze by HPLC.

Proposed Degradation Mechanism of Sofosbuvir Impurity C

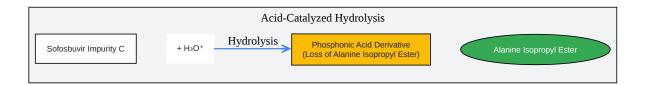
Based on the degradation products identified for Sofosbuvir, the following degradation pathways are proposed for **Sofosbuvir Impurity C**. The primary sites of degradation are the phosphoramidate and ester functionalities.

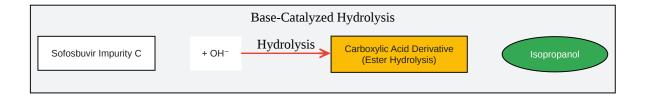
Acid-Catalyzed Hydrolysis

Under acidic conditions, the phosphoramidate linkage is susceptible to hydrolysis, leading to the cleavage of the alanine isopropyl ester moiety. This would result in the formation of a

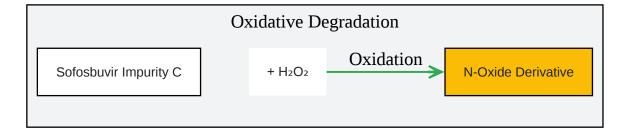


phosphonic acid derivative of the nucleoside.

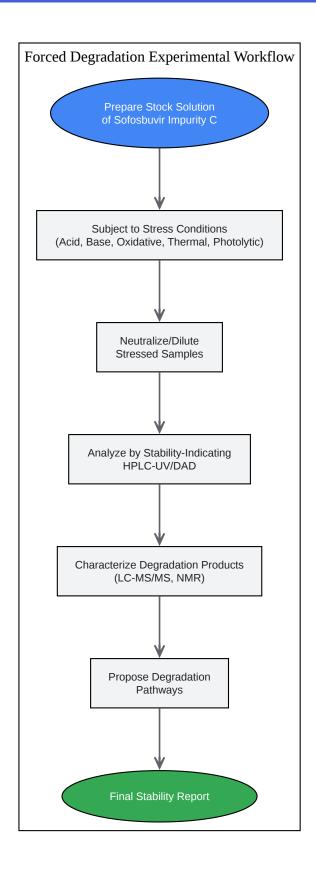












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